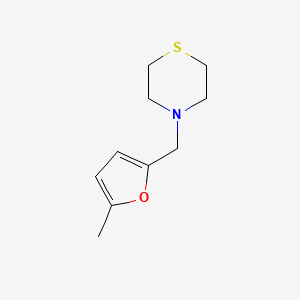

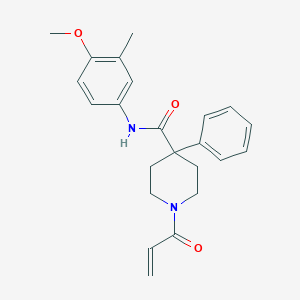

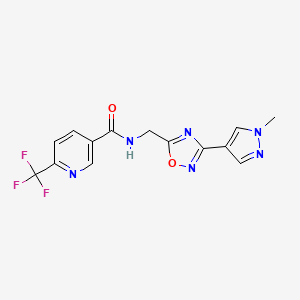

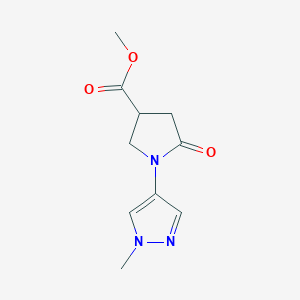

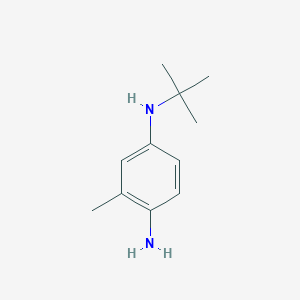

![molecular formula C27H32N2O2S B2538040 N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea CAS No. 306730-47-2](/img/structure/B2538040.png)

N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and are commonly used in medicinal chemistry, agriculture, and natural product synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic functional groups of thioureas, along with the substituted benzyl and phenyl groups. The tert-butyl group is a bulky substituent, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles in the presence of electrophiles, and can also serve as ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiourea would depend on its exact structure. Factors that could influence these properties include the nature and position of the substituents on the benzyl and phenyl rings .Wissenschaftliche Forschungsanwendungen

- Research Findings : Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for antitumor activity. Compounds 5a, 5c, and 6a demonstrated potent antiproliferative effects against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. Compound 6a, with an IC50 of 1.6 ± 0.8 μM against HeLa cells, induced apoptosis and G1-phase cell cycle arrest .

- Research Findings : N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized. Although not directly related to neuraminidase inhibition, the thiazole moiety’s presence suggests potential interactions with biological targets .

- Research Findings : 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized via halogen exchange. The compound’s benzyl-protected structure facilitated purification and improved yield .

- Research Findings : Piperazine, a hexa-heterocycle, exists in clinically used drugs like Imatinib. Combining piperazine with thiazole moieties may yield novel drug candidates .

- Research Findings : Several compounds containing both thiazole and piperazine moieties exhibit potent anticancer effects .

- Research Findings : Compound 6a induced cell apoptosis and G1-phase arrest in HeLa cells. Investigated using acridine orange/ethidium bromide staining and flow cytometry .

Antitumor Activity

Neuraminidase Inhibition

Halogen Exchange Reaction Catalyst

Drug Design and Discovery

Anticancer Agent Development

Cell Morphology Studies

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising activity in a certain area (such as medicinal chemistry or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy .

Eigenschaften

IUPAC Name |

3-benzyl-1-(4-tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O2S/c1-27(2,3)22-12-14-23(15-13-22)29(26(32)28-18-20-9-7-6-8-10-20)19-21-11-16-24(30-4)17-25(21)31-5/h6-17H,18-19H2,1-5H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMGMTCPKDSORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(CC2=C(C=C(C=C2)OC)OC)C(=S)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)